8-(Chloromethyl)imidazo[1,5-a]pyridine
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Overview
Description
8-(Chloromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of a chloromethyl group at the 8th position of the imidazo[1,5-a]pyridine ring enhances its reactivity and potential for further chemical modifications .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biological targets.
Mode of Action
The exact mode of action of 8-(Chloromethyl)imidazo[1,5-a]pyridine remains unclear due to the lack of specific studies . Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to therapeutic effects.
Biochemical Pathways
Given the broad use of imidazo[1,5-a]pyridine derivatives in pharmaceuticals and agrochemicals , it is likely that this compound influences multiple pathways, potentially including those involved in cell signaling, metabolism, and other cellular processes.
Result of Action
Given the compound’s structural significance in various pharmaceuticals and agrochemicals , it is likely to exert a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions, followed by chloromethylation using formaldehyde and hydrochloric acid . Another approach involves the use of cycloaddition reactions, where imidazo[1,5-a]pyridine derivatives are formed through the reaction of pyridine with imidazole derivatives .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety . The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine N-oxides.
Reduction Reactions: Reduction of the imidazo[1,5-a]pyridine ring can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of imidazo[1,5-a]pyridine.
Oxidation Reactions: The major products are imidazo[1,5-a]pyridine N-oxides.
Reduction Reactions: Hydrogenated imidazo[1,5-a]pyridine derivatives are formed.
Scientific Research Applications
8-(Chloromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its pharmacological activities.
Imidazo[1,5-b]pyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Imidazo[4,5-b]pyridine: Exhibits unique reactivity due to the position of the nitrogen atoms in the ring.
Uniqueness
8-(Chloromethyl)imidazo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .
Properties
IUPAC Name |
8-(chloromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWLHTSJJNUEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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